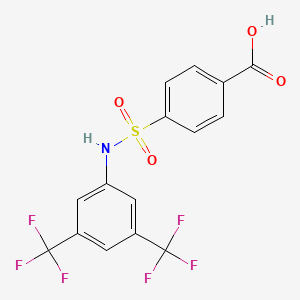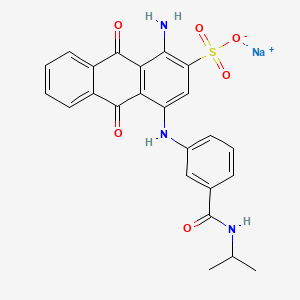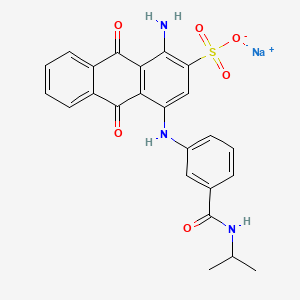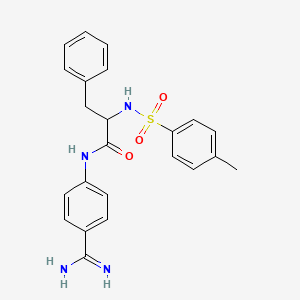
Benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester is a complex organic compound with the molecular formula C30H39N5O7 and a molecular weight of 581.66 g/mol . This compound is part of the heterocyclic organic compounds category and is known for its unique structure that includes a triazine ring and benzoic acid esters .
Méthodes De Préparation
The synthesis of Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester involves multiple steps, starting from 1,3,5-triazine derivatives. The synthetic routes typically include alkylation or amidation reactions . For instance, 2,4-dichloro-6-methoxy-1,3,5-triazine can be used as a starting material, which undergoes substitution reactions to introduce the desired functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include alkyl halides and amines, which react under basic conditions to replace specific functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Hydrolysis: This reaction involves breaking down the ester bonds in the presence of water and an acid or base catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bonds would yield the corresponding carboxylic acids and alcohols .
Applications De Recherche Scientifique
Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other triazine derivatives.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Utilized in the development of flame-retardant materials and other specialized polymers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and benzoic acid esters can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar compounds to Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester include other triazine derivatives and benzoic acid esters . These compounds share structural similarities but may differ in their functional groups and specific applications. For example:
Diethyl 4,4’-[(6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoate: Similar structure but different ester groups.
2-Diethylaminoethyl 4-[[4-[4-(2-diethylaminoethyloxycarbonyl)phenoxy]-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate: Another triazine derivative with different substituents.
Propriétés
Numéro CAS |
85826-22-8 |
|---|---|
Formule moléculaire |
C36H51N5O7 |
Poids moléculaire |
665.8 g/mol |
Nom IUPAC |
[4-(diethylamino)-3-methylbutan-2-yl] 4-[[4-[4-[4-(diethylamino)-3-methylbutan-2-yl]oxycarbonylphenoxy]-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C36H51N5O7/c1-10-40(11-2)22-24(5)26(7)45-32(42)28-14-18-30(19-15-28)47-35-37-34(44-9)38-36(39-35)48-31-20-16-29(17-21-31)33(43)46-27(8)25(6)23-41(12-3)13-4/h14-21,24-27H,10-13,22-23H2,1-9H3 |
Clé InChI |
SYRSXPRQMXPVNW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC)OC3=CC=C(C=C3)C(=O)OC(C)C(C)CN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)

![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)

![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)

![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)



